
Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazinone derivatives are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the asymmetric synthesis of carbon-substituted piperazine pharmacophores. This process may include steps such as nucleophilic addition, decarbonylation, and debenzylation .
Industrial Production Methods
Industrial production methods for Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups into the piperazinone ring.
Scientific Research Applications
Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperazinone derivatives on biological systems.
Medicine: Piperazinone derivatives are often investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound of Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI).
2-Methylpiperazine: A similar compound with a methyl group attached to the piperazine ring.
3,6-Bis(2-methylpropyl)-2,5-piperazinedione: Another derivative with two isobutyl groups attached to the piperazine ring.
Uniqueness
Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) is unique due to its specific stereochemistry and the presence of the isobutyl group. This configuration can result in distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(6R)-6-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)3-7-4-9-5-8(11)10-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
SAVCPAVRQLPSTB-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CNCC(=O)N1 |
Canonical SMILES |
CC(C)CC1CNCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


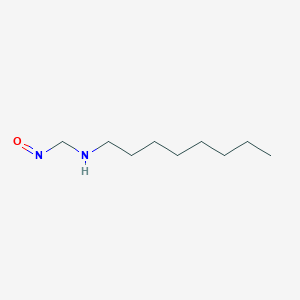


![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
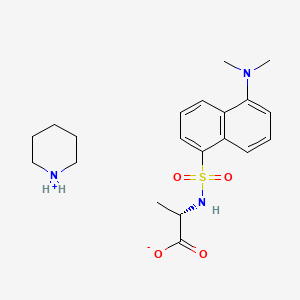
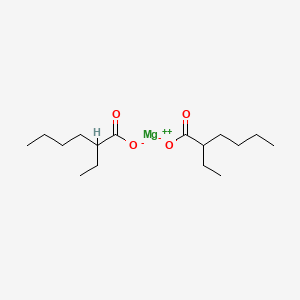

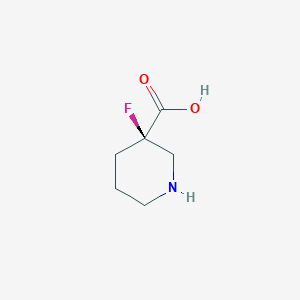
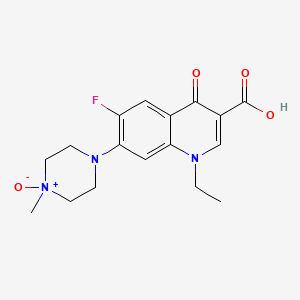


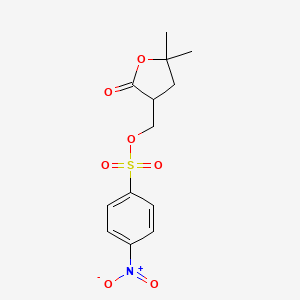
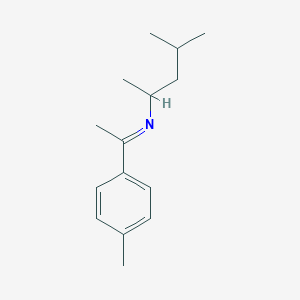
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
